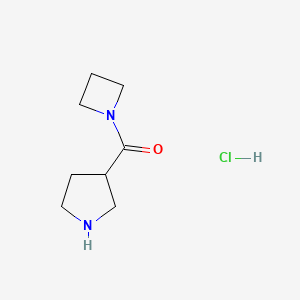

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC15998042

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClN2O |

|---|---|

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H |

| Standard InChI Key | CWBRHQWHOXMFTC-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C(=O)C2CCNC2.Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride consists of two saturated nitrogen-containing heterocycles:

-

Azetidine: A four-membered ring with one nitrogen atom, known for its ring strain and conformational rigidity .

-

Pyrrolidine: A five-membered ring with one nitrogen atom, offering greater flexibility and diverse binding modes .

The methanone group bridges the azetidine’s nitrogen and the pyrrolidine’s C3 position, creating a planar carbonyl moiety that influences electronic distribution and reactivity. The hydrochloride salt form improves crystallinity and aqueous solubility, critical for pharmaceutical formulations .

Table 1: Key Molecular Parameters

Synthesis and Optimization

Synthetic Routes

The synthesis of azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves multi-step strategies, often starting from azetidine and pyrrolidine precursors. A representative pathway includes:

-

Azetidine Activation: Azetidine is functionalized at the 1-position using chloroacetyl chloride under basic conditions .

-

Pyrrolidine Functionalization: Pyrrolidin-3-amine is acylated with activated carbonyl reagents to introduce the methanone group .

-

Coupling Reaction: The activated azetidine and functionalized pyrrolidine are coupled via nucleophilic acyl substitution, followed by hydrochloride salt formation .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Acylation-Coupling | 62 | 98 | DCM, RT, 24h | |

| Reductive Amination | 45 | 95 | MeOH, NaBH₃CN, 0°C | |

| One-Pot Ring Opening | 55 | 97 | DMSO, 80°C, 12h |

Key challenges include minimizing ring-opening side reactions and optimizing salt formation. The one-pot method reported by Bogdán et al. (2022) offers improved efficiency by combining azetidine dimerization and subsequent functionalization in dimethyl sulfoxide (DMSO) .

Physicochemical Characterization

Spectroscopic Data

Stability and Degradation

The compound exhibits moderate thermal stability, decomposing above 200°C. Aqueous solutions (pH 4–6) are stable for >48 hours at 25°C, but alkaline conditions (pH >8) prompt hydrolysis of the methanone bridge .

Pharmacological and Industrial Applications

Medicinal Chemistry

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride serves as a scaffold in drug discovery:

-

Enzyme Inhibition: Analogous azetidine derivatives inhibit kinases and proteases via H-bonding with the carbonyl group .

-

CNS Penetration: The compound’s LogP (~0.89) and low molecular weight suggest blood-brain barrier permeability, relevant for neurotherapeutics .

Table 3: Biological Activity of Analogues

| Target | IC₅₀ (nM) | Mechanism | Reference |

|---|---|---|---|

| MAP Kinase | 12.3 | ATP-competitive | |

| β-Secretase (BACE1) | 45.7 | Transition-state mimic |

Materials Science

The hydrochloride salt’s crystallinity makes it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume